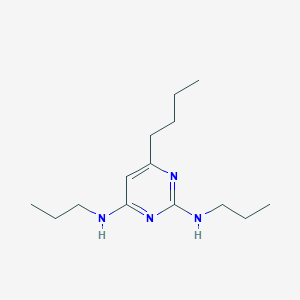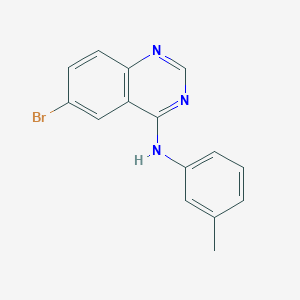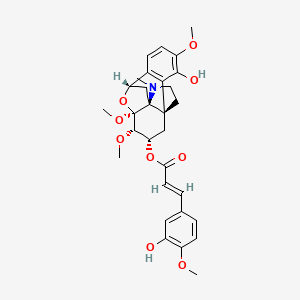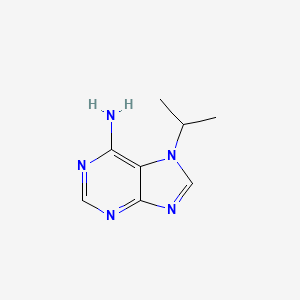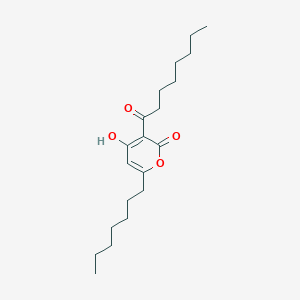
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one is a chemical compound belonging to the class of pyranones It is characterized by the presence of a heptyl group at the 6th position, a hydroxy group at the 4th position, and an octanoyl group at the 3rd position of the pyran-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one typically involves the condensation of acetoacetyl-CoA, fatty acyl-CoA, and malonyl-CoA. The reaction is catalyzed by the enzyme acylalkylpyrone synthase, which facilitates the one-pot formation of the pyranone scaffold . The reaction conditions include the presence of a nucleophilic water molecule activated by hydrogen bond networks with specific amino acids at the active site of the enzyme .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using microbial fermentation. The enzyme acylalkylpyrone synthase can be expressed in suitable microbial hosts to produce the compound in large quantities. The fermentation process is optimized for maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4th position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3rd position can be reduced to form an alcohol.
Substitution: The heptyl group at the 6th position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 6-Heptyl-4-oxo-3-octanoyl-pyran-2-one.
Reduction: Formation of 6-Heptyl-4-hydroxy-3-octanol-pyran-2-one.
Substitution: Formation of various alkyl or aryl substituted derivatives of the compound.
Scientific Research Applications
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antifungal and anticancer activities.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are attributed to the presence of the hydroxy group, which can scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-heptylpyran-2-one: Similar structure but lacks the octanoyl group at the 3rd position.
6-[1-Hydroxy-(1S)-pentyl]-4-methoxy-(6S)-2H,5H-pyran-2-one: Contains a methoxy group instead of a hydroxy group and a pentyl group instead of a heptyl group.
3-Hexyl-4-hydroxy-6-undecyl-5,6-dihydro-pyran-2-one: Contains different alkyl groups at the 3rd and 6th positions.
Uniqueness
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one is unique due to the presence of both a heptyl group and an octanoyl group, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
6-heptyl-4-hydroxy-3-octanoylpyran-2-one |
InChI |
InChI=1S/C20H32O4/c1-3-5-7-9-11-13-16-15-18(22)19(20(23)24-16)17(21)14-12-10-8-6-4-2/h15,22H,3-14H2,1-2H3 |
InChI Key |
UXMFHBGEDUHLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



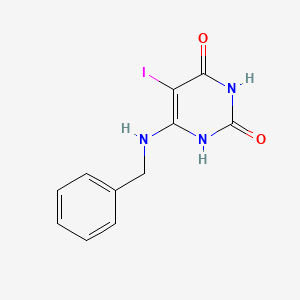

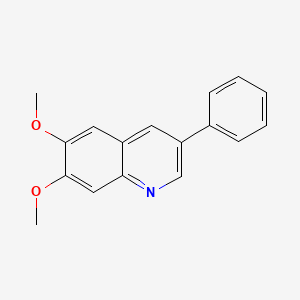
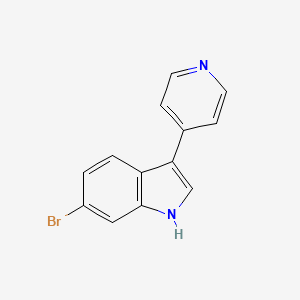

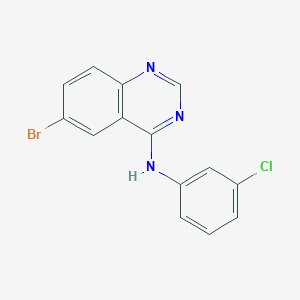
![6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B10845234.png)
